molecular formula C8H4BrF6NO4S2 B15204393 N-(2-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide

N-(2-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide

Cat. No.: B15204393
M. Wt: 436.2 g/mol
InChI Key: VAHDQSQAAKXPRA-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide typically involves the reaction of 2-bromophenylamine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

N-(2-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and sulfonyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: N-(2-Bromophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide can be compared with other similar compounds, such as:

  • N-(2-Bromophenyl)-1,1,1-trifluoro-N-methylmethanesulfonamide
  • N-(2-Bromophenyl)-1,1,1-trifluoro-N-ethylmethanesulfonamide

Uniqueness: The presence of both trifluoromethyl and sulfonyl groups in this compound makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H4BrF6NO4S2

Molecular Weight

436.2 g/mol

IUPAC Name

N-(2-bromophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

InChI

InChI=1S/C8H4BrF6NO4S2/c9-5-3-1-2-4-6(5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H

InChI Key

VAHDQSQAAKXPRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)Br

Origin of Product

United States

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